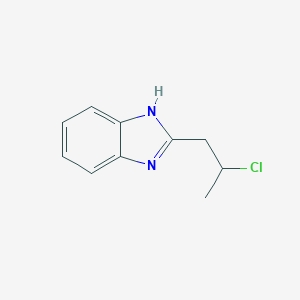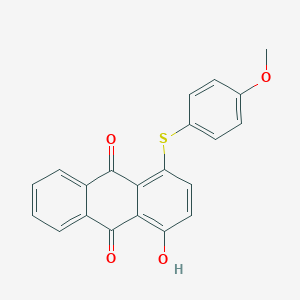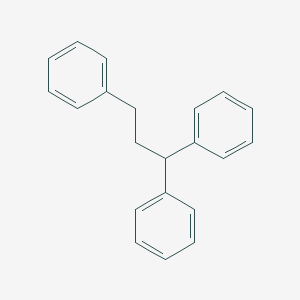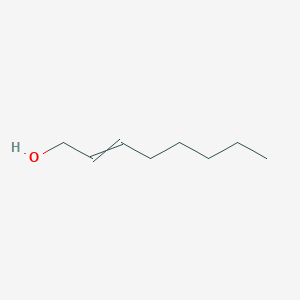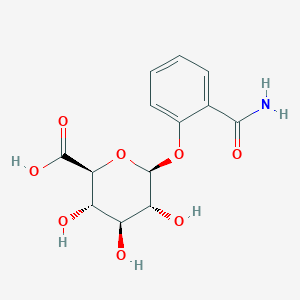
Salicylamide glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylamide glucuronide is a metabolite of salicylamide, a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic effects. Salicylamide glucuronide is formed in the liver by the conjugation of salicylamide with glucuronic acid, a process that is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).
Wirkmechanismus
Salicylamide glucuronide is an inactive metabolite of salicylamide, and it does not have any direct pharmacological effects. However, it plays an important role in the elimination of salicylamide from the body. Salicylamide is rapidly metabolized to salicylamide glucuronide in the liver, and the glucuronide conjugate is excreted in the urine. This process reduces the concentration of salicylamide in the blood and prevents the accumulation of toxic levels of the drug.
Biochemische Und Physiologische Effekte
Salicylamide glucuronide does not have any known biochemical or physiological effects. It is a relatively stable and inert metabolite that is rapidly eliminated from the body. However, its measurement can provide valuable information about the activity of UGT enzymes and their role in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using salicylamide glucuronide as a marker for UGT activity include its high sensitivity, specificity, and reproducibility. It is also a relatively simple and inexpensive assay that can be performed using standard laboratory equipment. However, the limitations of this assay include the need for specialized reagents and equipment, the potential for interference from other metabolites, and the possibility of false-positive or false-negative results.
Zukünftige Richtungen
Future research on salicylamide glucuronide could focus on the development of new methods for its synthesis and purification, the optimization of existing assays for UGT activity, and the exploration of its potential as a biomarker for other metabolic pathways. Additionally, the role of UGT enzymes in drug metabolism and toxicity could be further investigated using salicylamide glucuronide as a model substrate. Finally, the development of new drugs and therapies that target UGT enzymes could be facilitated by a better understanding of the structure and function of salicylamide glucuronide and other UGT substrates.
Synthesemethoden
The synthesis of salicylamide glucuronide involves the reaction of salicylamide with glucuronic acid in the presence of a suitable catalyst. The reaction is typically carried out in aqueous solution at elevated temperatures and pressures. The yield and purity of the product can be improved by optimizing the reaction conditions and by using high-performance liquid chromatography (HPLC) for purification.
Wissenschaftliche Forschungsanwendungen
Salicylamide glucuronide has been used as a marker for the activity of UGT enzymes in vitro and in vivo. It has also been used as a substrate for the measurement of UGT activity in clinical samples, such as blood and urine. Salicylamide glucuronide has been shown to be a reliable and sensitive indicator of UGT activity, and its measurement has been used to assess the effects of drugs and other compounds on UGT function.
Eigenschaften
CAS-Nummer |
18338-81-3 |
|---|---|
Produktname |
Salicylamide glucuronide |
Molekularformel |
C13H15NO8 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(2-carbamoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO8/c14-11(18)5-3-1-2-4-6(5)21-13-9(17)7(15)8(16)10(22-13)12(19)20/h1-4,7-10,13,15-17H,(H2,14,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 |
InChI-Schlüssel |
AEMUKQHDNNVAES-CDHFTJPESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyme |
salicylamide glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



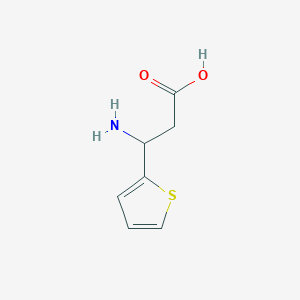
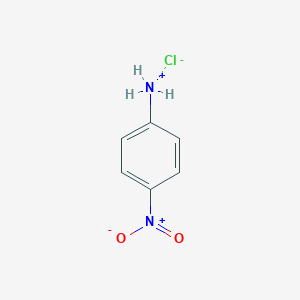
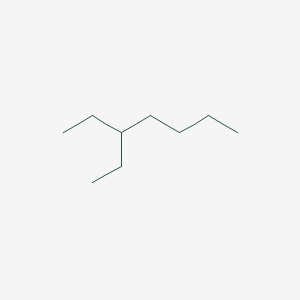
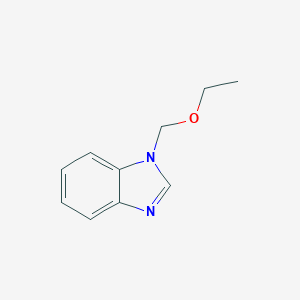
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
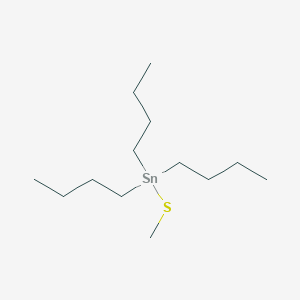
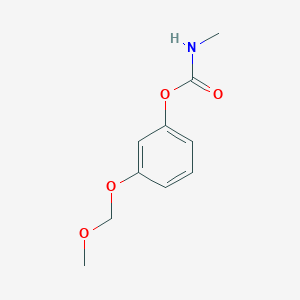
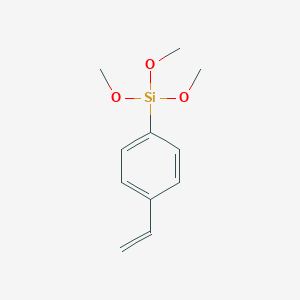
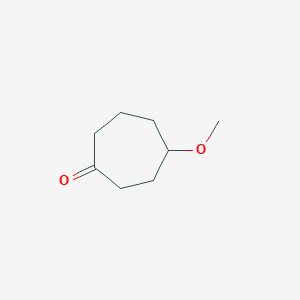
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
